(R)-2-Amino-5-methylhexane-1,5-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2R)-2-amino-5-methylhexane-1,5-diol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,10)4-3-6(8)5-9/h6,9-10H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
WHIIWLLIAYVTTA-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(CC[C@H](CO)N)O |
Canonical SMILES |
CC(C)(CCC(CO)N)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for R 2 Amino 5 Methylhexane 1,5 Diol and Analogous Chiral Amino Diols
Chiral Pool Synthesis Approaches to Amino Alcohol and Diol Scaffolds
Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This approach is efficient as it leverages the inherent chirality of these natural molecules, which is often preserved throughout the synthetic sequence. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org
For the synthesis of chiral amino alcohols and diols, amino acids are particularly valuable starting materials. baranlab.orguh.edu For instance, the synthesis of enantiopure indolizidine alkaloids has been achieved using α-amino acids from the chiral pool. baranlab.org Similarly, the anticancer drug paclitaxel's synthesis is made more efficient by incorporating verbenone, a terpene from the chiral pool. wikipedia.org Another example is the synthesis of a portion of epothilone, which starts from the enantiopure (–)-pantolactone. wikipedia.org
The versatility of the chiral pool extends beyond being mere building blocks; they are also used to create asymmetric catalysts, chiral protecting groups, and resolving agents. wikipedia.org For example, diisopinocampheylborane, an organoborane used for the asymmetric synthesis of secondary alcohols, is derived from α-pinene, a common member of the chiral pool. wikipedia.org
Asymmetric Synthesis Methodologies for the Construction of Chiral Amino Diols
Asymmetric synthesis provides a powerful alternative to chiral pool approaches, enabling the creation of chiral molecules from achiral or racemic precursors. These methods often rely on chiral catalysts or reagents to control the stereochemical outcome of a reaction. diva-portal.org
Catalytic Asymmetric Reactions
Catalytic asymmetric reactions are highly sought after due to their ability to generate large quantities of a chiral product from a small amount of a chiral catalyst.
Transition-metal catalysis has emerged as a cornerstone of modern asymmetric synthesis. acs.org Significant progress has been made in the enantioselective synthesis of chiral amines through the asymmetric hydrogenation of imines, enamines, and their derivatives, often employing novel chiral phosphorus ligands. acs.org
A notable development is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method allows for the modular synthesis of chiral β-amino alcohols with adjacent chiral centers, a traditionally challenging transformation. westlake.edu.cn The strategy utilizes an α-amino radical polar crossover approach to control both chemical and stereochemical selectivity. westlake.edu.cn By employing strongly electron-withdrawing protecting groups on the imine, preferential reduction to an α-amino radical is achieved, which is then trapped by chromium(II) to form an alkyl chromium intermediate. westlake.edu.cn This intermediate then adds to the aldehyde, yielding the desired β-amino alcohol with high enantiomeric excess (up to 99% ee) after deprotection. westlake.edu.cn
Copper-catalyzed reductive coupling has also been successfully applied to the enantioselective aminoallylation of ketones. nih.gov This method provides access to important chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov Chiral diols, such as derivatives of BINOL and TADDOL, are effective organocatalysts that can activate substrates through hydrogen bonding. nih.gov
One application of organocatalysis is in the asymmetric aldol (B89426) reaction. A recently developed method utilizes a new proline-derived organocatalyst in conjunction with Cu(OTf)2 to synthesize chiral 1,3-keto alcohols with excellent enantiomeric excess (almost >99% ee). acs.org These keto alcohols can then be reduced to the corresponding chiral 1,3-diols. acs.org
Vicinal amino alcohols, such as leucinol and valinol, have been shown to be efficient organocatalysts for the cross-aldol reaction of ketones. acs.org Furthermore, bifunctional cinchona alkaloids have been employed to catalyze tandem Michael addition-cyclization reactions, leading to the enantioselective synthesis of various heterocyclic compounds, including 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates and 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.govnih.gov
Biocatalytic Pathways for Stereoselective Amino Diol Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. nih.gov This approach offers a green and efficient alternative to traditional chemical methods. nih.gov
Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, are particularly powerful for the synthesis of complex molecules like chiral amino alcohols. researchgate.net A notable example is the synthesis of chiral amino alcohols from L-lysine. nih.govjove.comjove.com This process involves a diastereoselective C-H oxidation catalyzed by a dioxygenase, followed by the cleavage of the carboxylic acid moiety by a decarboxylase. nih.govjove.com The entire process can be completed in approximately 48 hours, demonstrating the efficiency of this biocatalytic approach. nih.govjove.com
Diastereoselective Synthesis through Substrate Control
Substrate-controlled synthesis is a powerful strategy where the stereochemical outcome of a reaction is dictated by a pre-existing chiral center within the substrate molecule. acs.org A functional group in the substrate, known as a directing group, can associate with the reagent or catalyst, forcing the reaction to proceed from a specific face of the molecule and thereby creating new stereocenters with a predictable relative configuration. acs.org This approach is fundamental to the synthesis of complex molecules with multiple stereocenters, such as amino diols.
A well-established method for constructing the amino alcohol motif involves the diastereoselective addition of nucleophiles to chiral imines or hydrazones. mdma.chnih.gov In this approach, a chiral auxiliary is attached to the nitrogen atom, creating a chiral environment that directs the incoming nucleophile to one of the two diastereotopic faces of the C=N double bond.
Chiral N-tert-butanesulfinyl imines are particularly effective for this purpose. The bulky and chiral sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity in the addition of organometallic reagents. nih.gov This methodology has been extensively used to prepare a wide range of α- and β-amino carbonyl compounds, which are direct precursors to the corresponding amino diols. nih.gov
Similarly, chiral hydrazones serve as excellent electrophiles for diastereoselective additions. For example, chiral aminal templates derived from the monohydrazone of glyoxal (B1671930) react with organolithium reagents with complete diastereocontrol. uclouvain.beresearchgate.net Interestingly, the stereochemical outcome can often be reversed by changing the reaction conditions; switching from an organolithium reagent to a Grignard reagent can favor the formation of the opposite diastereomer through a chelation-controlled mechanism. uclouvain.beresearchgate.net After the addition, the N-N bond of the hydrazine (B178648) can be cleaved to furnish the desired primary amine. uclouvain.beresearchgate.net This strategy has been successfully applied to the asymmetric synthesis of α-amino aldehydes, which can be readily reduced to the target 1,2-amino diols. uclouvain.bedocumentsdelivered.com
| Chiral Substrate Type | Nucleophile | Key Feature | Typical Diastereoselectivity | Reference |
| N-tert-Butanesulfinyl Imine | Organolithium Reagents | Steric shielding by sulfinyl group | Moderate to Excellent | nih.gov |
| Chiral Aminal Hydrazone | Organolithium Reagents | Steric control | Complete diastereocontrol | uclouvain.beresearchgate.net |
| Chiral Aminal Hydrazone | Grignard Reagents | Chelation control | Excellent (opposite diastereomer) | uclouvain.beresearchgate.net |
| Chiral α-Hydroxyhydrazone | Radical Precursors (intramolecular) | Silicon tether control | High stereocontrol | nih.gov |
Controlling stereochemistry at a position remote from an existing chiral center is a significant challenge in asymmetric synthesis. However, elegant solutions have been developed for the construction of acyclic 1,4-aminoalcohols. A notable method involves the highly diastereoselective conjugate addition of amines to enantiopure 2-sulfinyl dienes. acs.orgnih.govacs.org
In this strategy, the reaction generates a transient allylic sulfoxide (B87167) intermediate. acs.org This intermediate then undergoes a spontaneous nih.govacs.org-sigmatropic rearrangement, followed by sulfenate cleavage. acs.orgacs.org The crucial aspect of this sequence is that the chirality of the sulfoxide dictates the stereochemistry of the two newly formed stereocenters, one bearing the hydroxyl group and the other bearing the amino group. This process allows for the creation of two non-adjacent stereocenters in a single synthetic operation with excellent remote chirality transfer, achieving diastereomeric ratios as high as 99:1. acs.orgnih.gov The result is the formation of enantiopure acyclic 2-ene-1,4-aminoalcohols, versatile building blocks for more complex molecules. acs.org
Novel Synthetic Routes Involving Specific Reaction Motifs
Beyond classical methods, chemists continue to develop novel strategies for synthesizing chiral amino diols, often employing unique reaction motifs to achieve high levels of stereocontrol.
Asymmetric halolactonization is an effective method for transforming unsaturated carboxylic acids into optically active lactones containing a carbon-halogen bond. nih.gov These chiral lactones are valuable intermediates that can be elaborated into a variety of structures, including amino diols. The strategy relies on a chiral catalyst that activates a halogen source (e.g., N-iodosuccinimide or N-bromosuccinimide) and controls the facial selectivity of the electrophilic attack on the double bond during the cyclization event. researchgate.net
Bifunctional catalysts, such as those derived from the BINOL scaffold, have proven particularly effective, promoting bromo- and iodolactonization reactions with high enantioselectivity. nih.gov The resulting chiral halolactone can undergo subsequent transformations. For instance, the halogen atom can be displaced by an amine or a precursor thereof via an SN2 reaction, and the lactone can be reduced to afford the final 1,3- or 1,4-amino diol. This methodology provides a powerful route for desymmetrization and kinetic resolution, enabling access to δ-lactones with excellent enantioselectivities. nih.gov
Radical cyclizations are known for their high functional group tolerance and their ability to form bonds in sterically congested environments. nih.gov To impose stereocontrol on these reactions, temporary tethers can be employed to restrict the conformational freedom of the molecule in the transition state. This strategy ensures that the radical cyclization proceeds in a predictable, diastereoselective manner.
One application of this concept is in the synthesis of chiral amines through the cyclization of radical precursors linked to a chiral template. For example, a radical precursor can be attached to a chiral α-hydroxyhydrazone via a silicon tether. nih.gov This linkage enforces a conformation that leads to a highly stereocontrolled 5-exo radical cyclization. nih.gov Once the new stereocenter is set, the silicon tether can be cleaved, revealing the formal adduct that can be further processed into a chiral amino diol. A similar principle has been used in sulfanyl (B85325) radical addition-cyclization reactions where dienes connected by hydroximates as tethers undergo smooth cyclization to give cyclic products that can be hydrolyzed to γ-lactones. nih.gov These tether-based approaches showcase a clever method for translating existing chirality into new stereocenters during the construction of complex heterocyclic and acyclic systems.
Tandem Reactions and Rearrangements for Amino Diol Formation
Biocatalytic Cascade Reactions
One of the elegant approaches to constructing chiral amino diols involves enzymatic cascade reactions. These reactions leverage the high selectivity of enzymes to perform multiple transformations in a single pot. For instance, a protocol for synthesizing chiral amino alcohols from L-lysine has been developed, which combines a diastereoselective C-H oxidation catalyzed by a dioxygenase with the subsequent cleavage of the carboxylic acid group by a decarboxylase. jove.com This enzymatic system allows for the introduction of a hydroxyl group with high stereocontrol. jove.com
A more generalized biocatalytic route for producing structurally diverse diols has also been proposed, which can be adapted for amino diol synthesis. This pathway combines the oxidative and reductive formation of hydroxyl groups starting from amino acids. nih.gov The sequence involves four key enzymatic steps: nih.gov
Hydroxylation: An amino acid hydroxylase introduces the first hydroxyl group onto the amino acid backbone.
Deamination: An L-amino acid deaminase converts the amino acid to the corresponding α-keto acid.
Decarboxylation: An α-keto acid decarboxylase removes the carboxyl group.
Reduction: An aldehyde reductase reduces the resulting aldehyde to the second hydroxyl group, thus forming the diol.
This thermodynamically favorable sequence has been successfully demonstrated in E. coli for the synthesis of various C3-C5 diols. nih.gov
| Enzyme Class | Role in Tandem Synthesis | Reference |
| Dioxygenase | Regio- and diastereoselective C-H oxidation to introduce a hydroxyl group. | jove.com |
| Decarboxylase | Cleavage of the carboxylic acid group from an amino acid. | jove.com |
| L-amino acid deaminase | Converts a hydroxylated amino acid to a hydroxyl α-keto acid. | nih.gov |
| α-keto acid decarboxylase | Decarboxylates the α-keto acid to form a hydroxyl aldehyde. | nih.gov |
| Aldehyde reductase | Reduces the hydroxyl aldehyde to the final diol product. | nih.gov |
Sequential Asymmetric Reactions
While not always in a single pot, highly efficient sequential reactions that build stereocenters in a controlled manner are crucial. A prominent strategy for synthesizing chiral 1,3-diols involves a two-step asymmetric sequence: an asymmetric aldol reaction followed by a stereoselective reduction. nih.govacs.org
In this approach, a chiral organocatalyst, such as a proline derivative, is used to catalyze the asymmetric aldol reaction between an aldehyde and a ketone, yielding a chiral β-hydroxy ketone with high enantiomeric excess. nih.govacs.org Subsequently, the ketone functionality is reduced to a hydroxyl group. The stereochemistry of this reduction can be controlled, for example, by using chiral oxazaborolidine reagents, to produce the desired diastereomer of the 1,3-diol. nih.govacs.org This method provides access to chiral diols with two adjacent stereocenters with high enantiomeric and diastereomeric purity. nih.gov
| Reaction Step | Catalyst/Reagent | Function | Outcome | Reference |
| Asymmetric Aldol Reaction | Proline-derived organocatalyst | Catalyzes the enantioselective C-C bond formation. | Chiral β-hydroxy ketone | nih.govacs.org |
| Asymmetric Reduction | Chiral oxazaborolidine (CBS) reagent | Stereoselective reduction of the ketone. | Chiral 1,3-diol | nih.govacs.org |
Rearrangement Reactions in Synthesis
Sigmatropic rearrangements are powerful tools for the stereoselective formation of C-N and C-O bonds and can be strategically employed in the synthesis of chiral amino diols.
The Overman Rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide. youtube.com The reaction proceeds through a chair-like transition state, which allows for a high degree of stereocontrol. The resulting allylic amide can then be readily hydrolyzed to the corresponding primary amine. youtube.com This rearrangement is particularly useful for installing a chiral amine functionality. In the context of amino diol synthesis, an appropriately substituted allylic alcohol precursor could undergo the Overman rearrangement to set the stereochemistry of the amino group, followed by further functional group manipulations, such as dihydroxylation of a double bond, to complete the synthesis of the amino diol.
| Rearrangement | Description | Key Transformation | Relevance to Amino Diol Synthesis | Reference |
| Overman Rearrangement | rsc.orgrsc.org-sigmatropic rearrangement of an allylic alcohol. | Allylic alcohol → Allylic amine | Stereoselective introduction of the amine functionality. | youtube.com |
Another relevant class of rearrangements includes those observed in diol systems, such as the diol dehydratase rearrangement . While this is a biological process involving an adenosylcobalamin-dependent enzyme, model studies have provided insight into the mechanism, which involves a putative cobalt-carbon bonded intermediate. rsc.org Understanding such rearrangements can inspire the design of new synthetic methods for transforming diol structures.
Mechanistic Studies in the Stereoselective Formation of R 2 Amino 5 Methylhexane 1,5 Diol
Elucidation of Stereocontrol Elements in Chiral Amino Diol Synthesis
The synthesis of a chiral molecule with multiple stereocenters, such as (R)-2-amino-5-methylhexane-1,5-diol, necessitates a robust strategy for controlling the spatial arrangement of its functional groups. Key stereocontrol elements in the synthesis of chiral amino diols often involve either substrate control, auxiliary control, or catalyst control.
Substrate and Auxiliary Control: One established method for achieving high stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For instance, in the synthesis of related β-amino esters, which are precursors to amino alcohols, chiral oxazolidinones have been widely used. wikipedia.orgscielo.org.mx The chiral auxiliary creates a sterically hindered environment, forcing the incoming reagents to attack from a specific face of the molecule. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.
A plausible synthetic route to this compound could involve the asymmetric reduction of a suitable β-amino ketone precursor. The stereochemistry at the C2 position would be established during this reduction. Alternatively, a chiral auxiliary attached to the nitrogen atom could direct the diastereoselective reduction of the ketone.
Catalyst Control: Asymmetric catalysis offers a more elegant and atom-economical approach to stereocontrol. Chiral catalysts, such as those based on transition metals like iridium, ruthenium, or rhodium, complexed with chiral ligands, can effectively control the stereochemical outcome of a reaction. For the synthesis of chiral 1,2-amino alcohols, iridium-catalyzed asymmetric hydrogenation of α-amino ketones has demonstrated excellent enantioselectivities (up to 99.9% ee). thieme-connect.com Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides access to chiral 1,2-amino alcohols in high yields and enantioselectivities. acs.org These principles can be extended to the synthesis of 1,5-amino diols.
A potential biocatalytic approach could involve the use of engineered amine dehydrogenases (AmDHs). These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols with high stereoselectivity. nih.govacs.org
A hypothetical chemo-enzymatic route could also be envisioned, combining the strengths of chemical and biological catalysis to achieve the desired stereochemistry. nih.govnih.gov
Table 1: Comparison of Stereocontrol Strategies in Amino Diol Synthesis
| Stereocontrol Strategy | Key Principle | Typical Reagents/Catalysts | Reported Enantiomeric Excess (ee) for Analogous Reactions |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct reaction stereochemistry. | Evans' oxazolidinones, camphorsultam. wikipedia.orgscielo.org.mx | >95% de |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Chiral Iridium, Ruthenium, or Rhodium complexes. thieme-connect.comacs.org | Up to 99.9% ee |
| Biocatalysis | Employment of enzymes to catalyze stereoselective transformations. | Engineered Amine Dehydrogenases (AmDHs), Ketoreductases (KREDs). nih.govacs.org | >99% ee |
This table presents typical data for analogous reactions and not specifically for the synthesis of this compound.
Transition State Analysis for Enantioselective and Diastereoselective Processes
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Understanding the geometry of these transition states is crucial for rationalizing and predicting the stereoselectivity.
In the context of asymmetric reduction of a keto-amine precursor to an amino alcohol, the transition state model often involves the coordination of the ketone and the amine functionalities to the chiral catalyst. For instance, in the Corey-Bakshi-Shibata (CBS) reduction, a chiral oxazaborolidine catalyst coordinates with both the borane (B79455) reducing agent and the ketone substrate. wordpress.com This coordination locks the substrate into a specific conformation, leading to a highly enantioselective reduction. The transition state involves a six-membered ring-like structure where the hydride is delivered from one face of the ketone. wordpress.com
For metal-catalyzed hydrogenations, the transition state involves the coordination of the substrate to the chiral metal complex. The chiral ligands create a defined chiral pocket around the metal center, and steric and electronic interactions between the substrate and the ligands dictate the facial selectivity of the hydrogenation.
In biomimetic transamination reactions, which can be used to synthesize chiral amines, the proposed transition state for the key 1,3-proton shift involves the formation of a stabilized carbanion intermediate. nih.gov The stereoselectivity arises from the facial discrimination of the protonation of this intermediate, which is controlled by the chiral environment provided by the catalyst or enzyme.
Table 2: Key Features of Transition State Models in Asymmetric Synthesis
| Reaction Type | Transition State Model | Key Stabilizing Interactions | Predicted Stereochemical Outcome |
| CBS Reduction | Six-membered ring chair-like transition state. wordpress.com | Coordination of ketone and borane to the oxazaborolidine catalyst. | High enantioselectivity based on the catalyst's chirality. |
| Asymmetric Hydrogenation | Coordination complex between substrate and chiral metal catalyst. | Steric and electronic interactions between substrate and chiral ligands. | Enantioselectivity determined by the ligand structure. |
| Biomimetic Transamination | Formation of a stabilized carbanion intermediate. nih.gov | Intramolecular proton transfer directed by the chiral catalyst. | High enantioselectivity based on the catalyst's structure. |
This table presents generalized models for analogous reactions.
Influence of Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of a reaction is not only dependent on the choice of substrate and catalyst but can also be significantly influenced by the reaction conditions. These include temperature, solvent, concentration, and the nature of additives.
Temperature: Lowering the reaction temperature generally leads to higher stereoselectivity. This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy (RT). Consequently, the reaction proceeds preferentially through the lower energy transition state, resulting in a higher enantiomeric or diastereomeric excess.
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the transition state geometry and, therefore, on the stereoselectivity. For example, in copper-catalyzed hydroamination reactions for the synthesis of γ-amino alcohols, the choice of solvent was found to be crucial in avoiding the unproductive reduction of the starting material and achieving high regio- and enantioselectivity. nih.gov
Catalyst and Ligand Concentration: In catalytic reactions, the concentration and ratio of the catalyst and any associated ligands can influence the formation of the active catalytic species and, consequently, the stereochemical outcome.
Additives: Additives can play a multiple roles, such as activating the catalyst, stabilizing the transition state, or suppressing side reactions. For instance, in some asymmetric aldol (B89426) reactions, the addition of a Lewis acid has been shown to improve both the reaction rate and the stereoselectivity.
Table 3: Effect of Reaction Conditions on Stereoselectivity in a Hypothetical Asymmetric Reduction
| Parameter | Condition A | Condition B | Expected Outcome on Stereoselectivity |
| Temperature | 0 °C | -78 °C | Higher ee/de at -78 °C |
| Solvent | Toluene (non-polar) | Tetrahydrofuran (THF, polar coordinating) | May alter transition state geometry and affect ee/de |
| Catalyst Loading | 1 mol% | 5 mol% | May affect reaction rate more than stereoselectivity, but optimization is crucial. |
| Additive | None | Lewis Acid (e.g., Ti(OiPr)₄) | Can enhance stereoselectivity by rigidifying the transition state. |
This table illustrates general trends and is not based on specific experimental data for the target compound.
Chemical Transformations and Derivatizations of R 2 Amino 5 Methylhexane 1,5 Diol
Functional Group Interconversions at Hydroxyl Centers
The presence of both a primary and a tertiary hydroxyl group in (R)-2-Amino-5-methylhexane-1,5-diol allows for selective functional group interconversions, primarily through oxidation. The reactivity of these hydroxyl groups differs significantly, enabling selective transformation under controlled conditions.
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically convert the primary alcohol to an aldehyde without affecting the tertiary alcohol. youtube.comlibretexts.org More potent oxidizing agents, like chromic acid (generated from chromium trioxide and sulfuric acid), can oxidize the primary alcohol all the way to a carboxylic acid. libretexts.org In most cases, the tertiary alcohol remains unreactive to oxidation due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org
Systems like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in combination with a co-oxidant such as N-chlorosuccinimide are known for their high chemoselectivity in oxidizing primary alcohols in the presence of secondary alcohols, and this selectivity is expected to extend to the even less reactive tertiary alcohols. nih.govorganic-chemistry.org The selective oxidation of primary-secondary diols to hydroxy aldehydes has been demonstrated, and similar selectivity is anticipated for the oxidation of the primary alcohol in this compound. nih.gov Ruthenium-based catalysts have also been shown to be effective for the oxidation of diols to diacids, though their application to amino diols can be complicated by potential interactions with the amino group. nsf.gov
Table 1: Selective Oxidation of the Primary Hydroxyl Group
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | (R)-2-Amino-5-hydroxy-5-methylhexanal |
| This compound | Chromic acid (H₂CrO₄) | (R)-2-Amino-5-hydroxy-5-methylhexanoic acid |
Reactions of the Primary Amino Group
The primary amino group in this compound is a key site for various chemical transformations, including acylation and alkylation. Due to the higher nucleophilicity of the amine compared to the hydroxyl groups, chemoselective reactions at the nitrogen atom are readily achievable. wikipedia.org
N-acylation can be performed using acyl chlorides or anhydrides. Under neutral or slightly basic conditions, the amino group will preferentially attack the acylating agent, leading to the formation of an amide while leaving the hydroxyl groups intact. nih.gov This selectivity is a cornerstone in peptide synthesis and is applicable to amino alcohols. wikipedia.org
Similarly, chemoselective N-alkylation can be achieved. For instance, alcohols can be used as alkylating agents under mild, environmentally friendly conditions to yield tertiary amines. rsc.org Reductive amination is another powerful method for N-alkylation.
Table 2: Chemoselective Reactions of the Primary Amino Group
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Acylation | Acetyl chloride | (R)-N-(1,5-dihydroxy-5-methylhexan-2-yl)acetamide |
| N-Alkylation | Benzyl bromide | (R)-2-(Benzylamino)-5-methylhexane-1,5-diol |
Chemoselective and Regioselective Manipulations
The trifunctional nature of this compound makes it an excellent substrate for studying and applying chemoselective and regioselective reactions. A significant breakthrough in this area is the catalyst-controlled reversal of chemoselectivity in the acylation of aminopentanediol derivatives. rsc.orgresearchgate.netsigmaaldrich.com
Research has demonstrated that by using specific organocatalysts, it is possible to direct an acyl group to either the primary or the sterically hindered secondary hydroxyl group with high selectivity. rsc.org This is a remarkable finding, as primary alcohols are generally more reactive than secondary alcohols. The choice of catalyst dictates the site of acylation through molecular recognition events. rsc.org This level of control allows for the synthesis of specific isomers that would be difficult to obtain through classical methods.
The Ritter reaction, which typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, can also be applied to diols. In the diol-Ritter reaction, a diol monoester can be converted to an amidoester with high regioselectivity. nih.gov This provides a pathway to selectively functionalize one of the hydroxyl groups while introducing an amide functionality.
Formation of Cyclic Derivatives and Protecting Group Strategies
The structure of this compound is well-suited for the synthesis of various cyclic derivatives, such as piperidines and lactams, which are important scaffolds in medicinal chemistry. nih.govwhiterose.ac.uk The formation of these cyclic structures requires strategic manipulation of the functional groups, often involving the use of protecting groups. organic-chemistry.orgwikipedia.org
A common strategy for forming a lactam from an amino diol involves a sequence of protection, oxidation, and cyclization. For example, the amino group can be protected with a suitable protecting group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). wikipedia.org This is followed by the selective oxidation of the primary alcohol to a carboxylic acid. Subsequent removal of the amine protecting group then allows for an intramolecular condensation reaction between the free amine and the carboxylic acid to form the corresponding lactam.
Alternatively, the amino and hydroxyl groups can react with suitable reagents to form other heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). nih.govorganic-chemistry.orgorgsyn.org The formation of a five-membered oxazolidinone ring would involve the primary amine and the primary hydroxyl group. The regioselectivity of this cyclization can be controlled by the choice of reagents and reaction conditions.
Protecting group strategies are crucial for achieving the desired transformations. wikipedia.orguniversiteitleiden.nl For instance, to facilitate the formation of a piperidine (B6355638) ring, the hydroxyl groups can be converted into good leaving groups, such as tosylates or mesylates, after protection of the amino group. Intramolecular cyclization would then yield the desired piperidine derivative. sciengine.com The choice of protecting groups is critical and they must be orthogonal, meaning they can be removed selectively without affecting other protected groups. wikipedia.org For example, a Boc group on the amine can be removed under acidic conditions, while a silyl (B83357) ether protecting a hydroxyl group can be removed with fluoride (B91410) ions. organic-chemistry.orgwikipedia.org
Table 3: Examples of Cyclic Derivatives from Amino Diols
| Starting Material Derivative | Reaction Sequence | Cyclic Product |
|---|
Exploration of R 2 Amino 5 Methylhexane 1,5 Diol As a Chiral Building Block in Advanced Organic Synthesis
Application as a Chiral Auxiliary in Asymmetric Reactions
Chiral auxiliaries are instrumental in stereoselective synthesis, temporarily imparting their chirality to a prochiral substrate to direct the formation of a desired stereoisomer. The 1,2-amino alcohol motif present in (R)-2-Amino-5-methylhexane-1,5-diol is a common feature in many successful chiral auxiliaries. For instance, renowned auxiliaries like pseudoephedrine and camphorsultam have demonstrated high efficacy in controlling the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.
Theoretically, this compound could be attached to a carbonyl group to form a chiral oxazolidine (B1195125) or a related heterocyclic system. The steric and electronic properties of the isobutyl group and the hydroxymethyl group would then influence the facial selectivity of nucleophilic attack on the carbonyl or at the α-position. However, a detailed search of chemical databases and scientific journals does not yield specific examples or studies where this compound has been explicitly employed as a chiral auxiliary. Consequently, there is no available data on its performance in terms of diastereoselectivity or the chemical yields of such hypothetical reactions.
Table 1: Hypothetical Application of this compound as a Chiral Auxiliary in Asymmetric Alkylation (Note: This table is illustrative and not based on published experimental data)
| Electrophile | Base | Solvent | Expected Product Configuration | Diastereomeric Excess (de %) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl bromide | LDA | THF | (R) | Data not available | Data not available |
| Methyl iodide | NaHMDS | Toluene | (R) | Data not available | Data not available |
Intermediate in the Synthesis of Complex Natural Products and Analogues
While numerous syntheses of natural products utilize other chiral amino diols, there is no documented evidence of this compound serving as a key intermediate in the total synthesis of any known natural product or its analogues. The unique substitution pattern of this amino diol could potentially make it a suitable building block for specific, yet to be synthesized, target molecules.
Scaffolds for the Design of Biologically Inspired Molecules
In medicinal chemistry and drug discovery, molecular scaffolds provide the core three-dimensional framework upon which functional groups are appended to create libraries of compounds for biological screening. The structural rigidity and defined stereochemistry of a scaffold are often critical for potent and selective interaction with biological targets. Amino diol-containing scaffolds are of interest due to their potential for hydrogen bonding interactions and the introduction of diverse substituents.
This compound could, in principle, serve as a scaffold for the generation of novel chemical entities with potential therapeutic applications. The amino and hydroxyl groups offer points for diversification, allowing for the exploration of chemical space around a chiral core. However, no studies have been published that describe the use of this compound as a central scaffold in the design and synthesis of biologically inspired molecules or compound libraries.
Computational and Theoretical Chemistry Studies of R 2 Amino 5 Methylhexane 1,5 Diol
Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and preferred three-dimensional arrangements (conformations) of molecules. Such studies provide insights into a molecule's stability, reactivity, and intermolecular interactions by calculating properties like molecular orbital energies (e.g., HOMO and LUMO) and electron density distribution.
Despite the utility of DFT, a comprehensive search of scientific databases and computational chemistry literature did not yield any studies specifically detailing the application of DFT to determine the molecular conformation or electronic structure of (R)-2-Amino-5-methylhexane-1,5-diol. Consequently, there are no published data tables or detailed findings on its optimized geometry, frontier molecular orbital energies, or electrostatic potential maps.
Theoretical Prediction of Spectroscopic Parameters
Theoretical chemistry plays a crucial role in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. By calculating these parameters computationally, researchers can aid in the structural elucidation of new compounds and understand the relationship between molecular structure and spectroscopic behavior.
No dedicated theoretical studies predicting the spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts, vibrational frequencies) for this compound have been found in the reviewed literature. As a result, there are no available data tables comparing theoretically predicted spectra with experimental data for this specific compound.
Computational Modeling of Reaction Pathways and Stereoselectivity
Computational modeling is an invaluable tool for mapping out potential reaction pathways for the synthesis of a molecule. These models can be used to calculate activation energies and transition state geometries, providing a deeper understanding of reaction mechanisms and the factors that control stereoselectivity—the preferential formation of one stereoisomer over another.
For this compound, there is a lack of published research employing computational modeling to investigate its synthetic reaction pathways or the origins of its stereoselectivity. Such studies would be beneficial for optimizing synthetic routes to obtain the desired (R)-enantiomer with high purity, but this information is not currently available.
Conformational Landscape Analysis
A molecule's conformational landscape consists of all its possible stable three-dimensional structures (conformers) and the energy barriers between them. Analyzing this landscape is critical for understanding a molecule's flexibility and how its shape can influence its physical and biological properties.
Specific conformational landscape analyses for this compound are not present in the current body of scientific literature. Therefore, there are no data tables listing the relative energies of its various conformers or detailed discussions of its dominant intramolecular interactions, such as hydrogen bonding, that would dictate its conformational preferences.
Advanced Analytical Techniques for Characterization and Purity Assessment of R 2 Amino 5 Methylhexane 1,5 Diol
Chromatographic Methods for Enantiomeric and Diastereomeric Purityresearchgate.netbenchchem.com
Chromatographic techniques are fundamental in separating and quantifying the different stereoisomers of (R)-2-Amino-5-methylhexane-1,5-diol. The ability to resolve enantiomers and diastereomers is crucial for determining the purity of the desired (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantiomeric separation of chiral compounds. The selection of a suitable chiral stationary phase (CSP) is paramount for achieving effective separation. For amino alcohol compounds like this compound, CSPs based on crown ethers or polysaccharide derivatives are often employed.
Method development for chiral HPLC involves optimizing several parameters to achieve adequate resolution between the enantiomers. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution, plays a significant role. researchgate.net The pH of the mobile phase can influence the ionization state of the amino group, thereby affecting its interaction with the CSP. Column temperature is another critical parameter, as lower temperatures often enhance chiral recognition and improve separation. researchgate.net
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral Crown Ether-based CSP (e.g., CROWNPAK CR(+)) |
| Mobile Phase | 0.05% Perchloric Acid in Water / Methanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 15°C |
| Detection | UV at 200 nm |
| Diluent | Mobile Phase |
This table represents a typical starting point for method development. Actual conditions may vary depending on the specific instrument and column used.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with chiral stationary phases offers a high-resolution alternative for the analysis of volatile chiral compounds. For a diol amine like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance. Common derivatization agents include trifluoroacetic anhydride (B1165640) or silylating agents, which react with the amino and hydroxyl groups.
The choice of the chiral stationary phase is critical for enantiomeric separation. gcms.cz Cyclodextrin-based CSPs, such as those with dimethyl or dipropionyl derivatives, have shown broad applicability for various chiral compounds, including amines. sigmaaldrich.com The operating conditions, including temperature programming, carrier gas flow rate, and the type of detector (commonly a Flame Ionization Detector or FID), must be carefully optimized to achieve baseline separation of the stereoisomers. gcms.cz
Table 2: Representative Chiral GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | CHIRALDEX B-DM (Dimethyl derivative) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Oven Program | 100°C (hold 1 min), then ramp to 200°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Derivatization | Trifluoroacetylation |
This table provides an example set of conditions. Optimization is required for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysisbenchchem.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure and stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net
¹H NMR and ¹³C NMR Spectral Interpretation for Diastereomeric Ratio Determinationbenchchem.comresearchgate.net
In a sample containing diastereomers of 2-Amino-5-methylhexane-1,5-diol, distinct sets of signals will be observed for each diastereomer in both the ¹H and ¹³C NMR spectra. researchgate.net The chemical shifts of protons and carbons adjacent to the chiral centers will be slightly different for each diastereomer due to their different spatial arrangements.
By integrating the signals corresponding to a specific proton or carbon in each diastereomer, the diastereomeric ratio can be accurately determined. researchgate.net For instance, the protons on the carbon bearing the amino group (C2) or the hydroxyl group (C5) are particularly sensitive to the stereochemistry and can often be used for this purpose.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (on C5) | ~0.9 | ~22 |
| CH (on C5) | ~1.5 | ~70 |
| CH₂ (C4) | ~1.4 | ~35 |
| CH₂ (C3) | ~1.6 | ~30 |
| CH (on C2) | ~3.0 | ~55 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.
Advanced NMR Techniques for Stereochemical Elucidationbenchchem.com
For an unambiguous assignment of the relative and absolute stereochemistry, advanced NMR techniques are often necessary. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment provides information about the spatial proximity of protons. fiveable.me By observing cross-peaks between specific protons, it is possible to deduce the relative configuration of the chiral centers. For example, a NOE between the proton on C2 and a proton on C5 would suggest a specific diastereomeric relationship. fiveable.me
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded, aiding in the assignment of the carbon spectrum. ipb.pt
Residual Dipolar Couplings (RDCs): In cases where NOE data is insufficient, the measurement of RDCs in a weakly aligning medium can provide long-range structural information to help define the stereochemistry. fiveable.me
Mass Spectrometry for Molecular Mass and Fragmentation Analysisresearchgate.net
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can determine the accurate mass of the protonated molecule [M+H]⁺ with high precision, confirming its elemental composition. researchgate.net
The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can help to elucidate the structure. For 2-Amino-5-methylhexane-1,5-diol, characteristic fragmentation pathways would involve the loss of water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the carbon-carbon bonds. Analyzing these fragments can help to confirm the connectivity of the molecule.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trifluoroacetic anhydride |
| Methanol |
| Acetonitrile |
| Water |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. These vibrations are unique to the specific bonds and functional groups within a molecule, making these methods ideal for the structural elucidation and purity verification of compounds like this compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. Conversely, Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light provide a vibrational spectrum that is complementary to the IR spectrum.
For this compound, the key functional groups are the primary amine (-NH₂), the primary and tertiary hydroxyl (-OH) groups, and the aliphatic carbon-hydrogen (C-H) bonds. The expected vibrational frequencies for these groups are well-established. For instance, the O-H and N-H stretching vibrations are typically observed in the high-frequency region of the spectrum, generally between 3200 and 3600 cm⁻¹. The C-H stretching vibrations from the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹. The "fingerprint region," which is rich in various bending and stretching vibrations, offers a unique pattern for the molecule, allowing for its unambiguous identification.
While specific experimental spectra for this compound are not widely published, data from analogous compounds provide a reliable basis for spectral interpretation. For example, studies on similar amino alcohols and diols show characteristic absorption bands that can be extrapolated to the target molecule. researchgate.netresearchgate.net
Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |
| Amine (-NH₂) | N-H stretch | 3300-3500 (two bands) |
| N-H bend (scissoring) | 1590-1650 | |
| Alkane (C-H) | C-H stretch | 2850-2960 |
| C-H bend (scissoring) | 1450-1470 | |
| C-H bend (rocking) | 720-725 | |
| Carbon-Oxygen (C-O) | C-O stretch | 1050-1150 |
| Carbon-Nitrogen (C-N) | C-N stretch | 1020-1250 |
Note: The exact peak positions and intensities can be influenced by factors such as hydrogen bonding, solvent effects, and the physical state of the sample.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Amino-5-methylhexane-1,5-diol?
- Methodology :
- Enzymatic Resolution : Utilize alcohol dehydrogenase enzymes to achieve enantioselective synthesis, as demonstrated for hexane-2,5-diol enantiomers .
- Condensation Reactions : Reflux equimolar ratios of amine and aldehyde precursors in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent). Filter and recrystallize from DMF/acetic acid mixtures for purification .
- Nucleophilic Substitution : Introduce amino groups via substitution reactions using amines under controlled temperature and organic solvents (e.g., THF or DMF) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- 1H/13C NMR : Analyze chemical shifts for amino (-NH2), hydroxyl (-OH), and stereogenic centers. Compare with reference data for related diols (e.g., hexane-1,5-diol ).
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- FTIR : Identify characteristic peaks for -OH (3200–3600 cm⁻¹) and -NH2 (1550–1650 cm⁻¹) .
Q. What solvents and catalysts enhance nucleophilic substitution reactions in amino-diol synthesis?
- Methodology :
- Solvents : Acetic acid for protonation of intermediates, DMF for polar aprotic conditions, or ethanol for greener synthesis .
- Catalysts : Sodium acetate for base-mediated cyclization, or palladium catalysts for asymmetric hydrogenation .
Advanced Research Questions
Q. How can low enantiomeric excess (ee) in the (R)-enantiomer be resolved during synthesis?
- Methodology :
- Enzymatic Optimization : Screen alcohol dehydrogenase variants for improved stereoselectivity, as seen in hexane-2,5-diol production .
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers and analyze ee .
- Kinetic Resolution : Adjust reaction time and temperature to favor (R)-enantiomer formation via differential reaction rates .
Q. How to design molecular docking studies to predict biological targets for this compound?
- Methodology :
- Target Selection : Prioritize receptors with affinity for diol moieties (e.g., EGFR, SRC) based on docking results for analogous compounds (e.g., 2-methoxy-9,10-dihydrophenanthrene-4,5-diol ).
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with binding energy thresholds (e.g., affinity < -7 kcal/mol) .
Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?
- Methodology :
- 2D NMR (COSY, NOESY) : Differentiate diastereomers via cross-peak analysis and nuclear Overhauser effects .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally complex lactams .
Q. How to optimize regioselective functionalization of the diol backbone?
- Methodology :
- Protecting Groups : Temporarily block primary hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to direct reactivity to secondary sites .
- Metal Catalysis : Employ ruthenium or iridium catalysts for selective oxidation of specific hydroxyl groups .
Data Analysis and Validation
Q. How to address discrepancies in reaction yields across synthetic batches?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, stoichiometry) and identify critical parameters .
- Contradiction Analysis : Apply iterative qualitative frameworks to isolate variables (e.g., solvent purity, catalyst aging) .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodology :
- DFT Calculations : Estimate pKa (amino/hydroxyl groups) and logP using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solubility in water/organic solvents via force-field parameterization (e.g., AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
